1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Chemical Synthesis Procurement Quality Control

This 97% pure 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a dual-functional scaffold for medicinal chemistry. The 5-bromopyrimidine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira), while the 4-piperidinol provides a modifiable secondary alcohol for acylation, alkylation, or oxidation. Its defined TPSA of 49.25 Ų aids rational CNS/ADME optimization. Proven in JAK2/BRD4 inhibitor patents with low nanomolar IC50 (2.5 nM). Consistent 97% purity minimizes vendor variability, ideal for multi-site procurement (Shanghai, Shenzhen, Tianjin). Used in SAR and library synthesis.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
CAS No. 887425-47-0
Cat. No. B1275119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyrimidin-2-yl)-4-piperidinol
CAS887425-47-0
Molecular FormulaC9H12BrN3O
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=C(C=N2)Br
InChIInChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
InChIKeyKHDDJQBUJMYKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: A Commercial and Analytical Baseline for CAS 887425-47-0


1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0) is a heterocyclic building block consisting of a piperidin-4-ol ring N-substituted with a 5-bromopyrimidine moiety. It has a molecular formula of C9H12BrN3O and a molecular weight of 258.12 g/mol [1]. The compound is typically supplied as a white to light yellow to red powder or crystals, with a purity specification commonly at 97% from major vendors [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs for the preparation of kinase inhibitors and other biologically active molecules .

The Specificity of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol: Why Analogs Are Not Direct Replacements in Synthesis


The utility of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is defined by its precise molecular architecture, which dictates its reactivity in subsequent synthetic steps. Simple substitution with a closely related analog, such as the 3-piperidinol isomer (CAS 914347-67-4) or the 4-piperidinecarboxylate (CAS 914347-01-6), is not feasible without fundamentally altering the steric and electronic properties of downstream products . The 5-bromopyrimidine moiety is a key reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-piperidinol group provides a defined secondary alcohol for further functionalization, including acylation, alkylation, or oxidation [1]. The specific spatial orientation of the 4-hydroxyl group relative to the pyrimidine ring directly impacts the binding conformation and pharmacological profile of final drug candidates, as evidenced by its use in structure-activity relationship (SAR) studies for kinase inhibitors .

Quantitative Evidence for Differentiated Use of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)


Commercial Purity Benchmarking for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol

The standard commercial purity for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0) is specified at 97% by major global vendors . In contrast, the closely related isomer 1-(5-Bromopyrimidin-2-yl)-3-piperidinol (CAS 914347-67-4) is typically offered at a lower standard purity of ≥95% . This 2% difference in purity specification is a significant factor in procurement for high-sensitivity synthetic applications where maximizing yield and minimizing byproduct formation are critical.

Chemical Synthesis Procurement Quality Control

Differentiated Physicochemical Property: Topological Polar Surface Area (TPSA)

The calculated Topological Polar Surface Area (TPSA) for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is 49.25 Ų . This is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration. Its regioisomer, 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, has a different, though currently unpublished, TPSA value due to the altered position of the hydroxyl group . This quantifiable difference is a key consideration for medicinal chemists aiming to fine-tune the ADME properties of a lead series, providing a predictable and distinct starting point for SAR exploration.

Medicinal Chemistry Drug Design ADME Prediction

Proven Utility as a Key Intermediate in Kinase Inhibitor Programs

1-(5-Bromopyrimidin-2-yl)-4-piperidinol has been explicitly identified as a valuable scaffold and key intermediate in the development of biologically active molecules, specifically those targeting kinases and other proteins involved in disease pathways . Its role is demonstrated in patent literature, such as US11279703, where compounds containing this core motif exhibited potent inhibitory activity (IC50 as low as 2.5 nM) against therapeutic targets [1]. While the analog 1-(5-Bromopyrimidin-2-yl)-3-piperidinol is also used in medicinal chemistry, it is described more generally as an intermediate for various pharmaceutical agents, without the same explicit linkage to high-potency kinase inhibitor patents .

Kinase Inhibition Medicinal Chemistry Oncology

Quantified Synthetic Efficiency via Nucleophilic Aromatic Substitution

A specific, high-yielding synthesis route for 1-(5-Bromopyrimidin-2-yl)-4-piperidinol is documented via nucleophilic aromatic substitution (SNAr). Reacting 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol) with piperidin-4-ol (2.88 g, 28.4 mmol) in the presence of triethylamine (5.40 mL, 38.8 mmol) in EtOH (51.7 mL) at 90°C for only 0.5 hours provides the target compound . This short reaction time and straightforward procedure offer a clear advantage over alternative synthetic pathways, such as the multi-step condensation, reduction, and substitution sequences that may be required for more complex analogs like 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine .

Organic Synthesis Process Chemistry Reaction Optimization

Specific Application Scenarios for Procuring 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)


Lead Optimization in Kinase Inhibitor Programs

This compound is the building block of choice for medicinal chemists seeking to explore SAR around the 4-position of a piperidine ring linked to a 5-bromopyrimidine core. Its proven track record in achieving low nanomolar potency (IC50 = 2.5 nM) in patent applications makes it a high-priority scaffold for programs targeting JAK2, BRD4, or related kinases [1]. The 97% commercial purity ensures reliable and reproducible synthetic outcomes in these sensitive optimization campaigns .

ADME Property Tuning Through Scaffold Selection

For projects where modulating oral bioavailability or CNS penetration is a key objective, the defined TPSA of 49.25 Ų provides a predictable starting point [1]. Researchers can utilize this specific isomer to dial in physicochemical properties that would be inaccessible with the 3-piperidinol isomer, enabling a more precise and rational approach to drug design without extensive and costly empirical synthesis of alternative scaffolds .

Rapid Parallel Synthesis and Library Generation

The established and efficient SNAr synthesis (0.5-hour reaction time) makes this compound ideal for generating diverse libraries of pyrimidine-containing compounds [1]. Its dual functionality—a reactive bromine for cross-coupling and a modifiable secondary alcohol—allows for a wide variety of chemical transformations (e.g., Suzuki coupling at C5, acylation/alkylation at C4-OH), maximizing diversity from a single, reliable precursor. This is particularly valuable for high-throughput chemistry and contract research services .

Quality Control in Commercial Supply Chains

In procurement scenarios where minimizing vendor variability is paramount, the 97% purity specification serves as a benchmark [1]. Purchasing groups can use this quantifiable metric to qualify suppliers and ensure batch-to-batch consistency across different geographies, such as suppliers in Shanghai, Shenzhen, and Tianjin, as listed by major vendors like Bidepharm . This is critical for maintaining the integrity of long-term research projects and scaling up validated processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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